5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one
Overview
Description
5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that contains a benzoxazine ring with a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrophenol with chloroacetyl chloride to form 2-chloro-1-(2-nitrophenoxy)ethanone, which then undergoes cyclization in the presence of a base to yield the desired benzoxazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Cyclization: It can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Cyclization: Acid or base catalysts depending on the specific reaction pathway.
Major Products Formed
Reduction: 5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Cyclization: Polycyclic compounds with potential biological activity.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new drugs, particularly those targeting bacterial infections and cancer.
Materials Science: Used in the synthesis of polymers and resins with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1H-benzo[d][1,3]oxazine: Lacks the carbonyl group at the 2-position.
5-Nitro-1H-benzo[d][1,3]oxazepine: Contains an additional carbon in the ring structure.
5-Nitro-1H-benzo[d][1,3]oxazolidin-2-one: Contains a different ring structure with a nitrogen atom at the 3-position.
Uniqueness
5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific ring structure and the presence of both a nitro group and a carbonyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-nitro-1,4-dihydro-3,1-benzoxazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-8-9-6-2-1-3-7(10(12)13)5(6)4-14-8/h1-3H,4H2,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURYBKKHSYYDRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])NC(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260512 | |
Record name | 1,4-Dihydro-5-nitro-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801260512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002129-70-5 | |
Record name | 1,4-Dihydro-5-nitro-2H-3,1-benzoxazin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1002129-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-5-nitro-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801260512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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